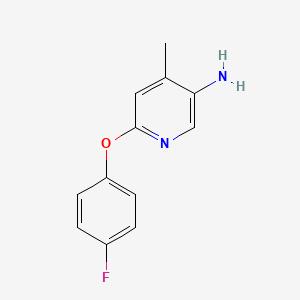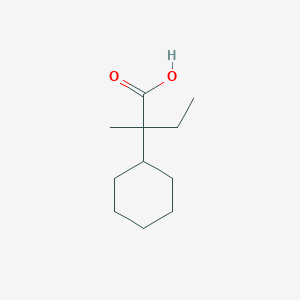
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a butyl diethyl phosphate group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with butyl diethyl phosphate under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and heating the mixture under reflux for several hours . The reaction conditions, such as temperature and duration, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can result in a variety of substituted purine compounds.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate involves its interaction with specific molecular targets and pathways. It has been found to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammatory responses, making it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine ring structure and have been studied for their biological activities.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives have shown significant analgesic and anti-inflammatory activities.
Uniqueness
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual role as a TRPA1 antagonist and PDE4/7 inhibitor sets it apart from other similar compounds, making it a valuable compound for further research and development .
Propiedades
Número CAS |
7495-23-0 |
|---|---|
Fórmula molecular |
C15H25N4O6P |
Peso molecular |
388.36 g/mol |
Nombre IUPAC |
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate |
InChI |
InChI=1S/C15H25N4O6P/c1-5-23-26(22,24-6-2)25-10-8-7-9-19-11-16-13-12(19)14(20)18(4)15(21)17(13)3/h11H,5-10H2,1-4H3 |
Clave InChI |
SBHILEUOKHGWRA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


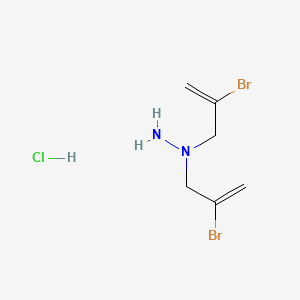
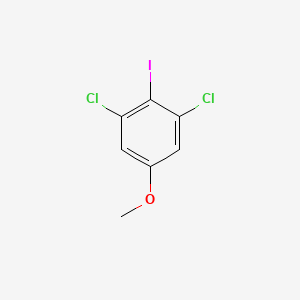
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)

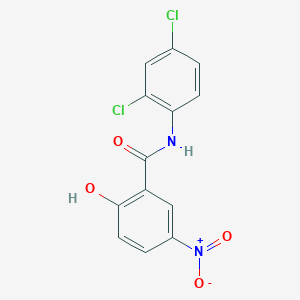
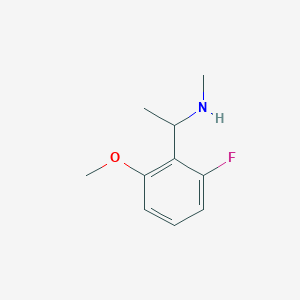
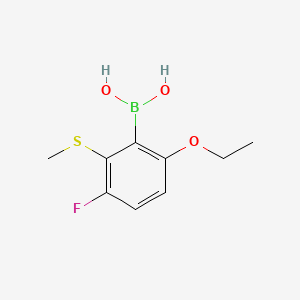
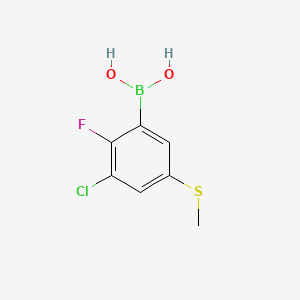
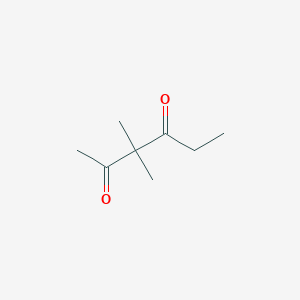
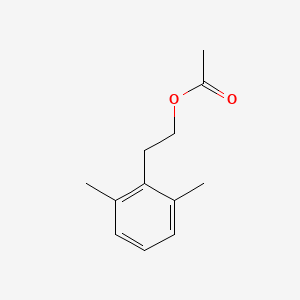
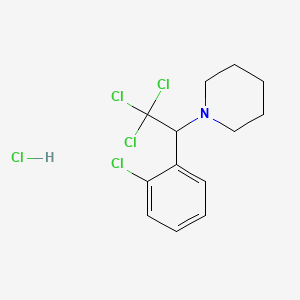
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
